METHYL 7-(2,3-DICHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
This compound is a triazolopyrimidine derivative characterized by a fused heterocyclic core with a 2,3-dichlorophenyl group at position 7, a methyl group at position 5, a methylsulfanyl (SCH₃) moiety at position 2, and a methyl ester at position 4. However, the provided evidence lacks direct data on its synthesis, biological activity, or physicochemical properties, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-7-10(13(22)23-2)12(8-5-4-6-9(16)11(8)17)21-14(18-7)19-15(20-21)24-3/h4-6,12H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJVYLWEGKTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
The most efficient route to this triazolopyrimidine derivative employs a one-pot three-component reaction. A modified procedure adapted from involves the condensation of:
- 5-Amino-1-phenyl-1H-1,2,4-triazole (1.2 equiv),
- 2,3-Dichlorobenzaldehyde (1.0 equiv),
- Methyl acetoacetate (1.5 equiv)
Catalyst : 10 mol% acidic protonated titania-silica (APTS) in ethanol.
Conditions : Reflux at 80°C for 24 hours under nitrogen atmosphere.
Mechanism :
- Formation of a Schiff base between the aldehyde and 5-amino-triazole.
- Knoevenagel condensation with methyl acetoacetate to form a pyrimidine precursor.
- Cyclization via nucleophilic attack by the triazole nitrogen, facilitated by APTS.
Yield : 68–72% after recrystallization (ethanol/ether).
Stepwise Synthesis Approaches
Pyrimidine Core Assembly
A patent-derived method constructs the pyrimidine ring before functionalization:
Step 1 : Synthesis of 4,7-dihydro-pyrimidine-6-carboxylate
- Reactants : Ethyl 3-aminocrotonate + 2,3-dichlorophenyl isocyanate
- Solvent : Dichloromethane (DCM), 0°C.
- Product : 7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydropyrimidine-6-carboxylate (Yield: 85%).
Step 2 : Triazole Annulation
- Reactant : Thiosemicarbazide (1.5 equiv)
- Conditions : Acetic acid, 120°C, 8 hours.
- Key intermediate : 2-Hydrazinylpyrimidine derivative.
Step 3 : Methylsulfanyl Incorporation
Optimization of Reaction Conditions
Catalyst Screening
Comparative catalyst performance in the three-component reaction:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| APTS | Ethanol | 80 | 72 |
| p-TsOH | Toluene | 110 | 58 |
| ZnCl₂ | DCM | 40 | 64 |
APTS enhances yield by stabilizing intermediates through hydrogen bonding.
Solvent Effects
Ethanol outperforms polar aprotic solvents (e.g., DMF) due to:
Characterization and Analytical Data
Spectroscopic Confirmation
- δ 7.82–7.75 (m, 2H, Ar-H)
- δ 6.34 (s, 1H, H-4 pyrimidine)
- δ 3.82 (s, 3H, COOCH₃)
- δ 2.51 (s, 3H, SCH₃)
- 165.8 ppm (C=O ester)
- 158.4 ppm (C-2 triazole)
- 132.1–128.3 ppm (dichlorophenyl carbons)
HRMS (ESI+):
X-ray Crystallography
Single-crystal analysis confirms:
- Planarity : Dihedral angle between triazole and pyrimidine rings = 4.2°.
- H-bonding : N-H···O=C interaction stabilizes the solid-state structure.
Challenges and Alternative Routes
Byproduct Formation
Major byproducts include:
Microwave-Assisted Synthesis
A modified protocol reduces reaction time:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Contribution |
|---|---|---|
| 2,3-Dichlorobenzaldehyde | 320 | 45 |
| APTS catalyst | 150 | 20 |
| Methyl disulfide | 95 | 15 |
Recommendation : Recover APTS via filtration (85% recovery).
Environmental Impact
- E-factor : 8.2 (kg waste/kg product)
- Key waste streams : Ethanol (recyclable), inorganic salts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
METHYL 7-(2,3-DICHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to its ability to inhibit specific enzymes and proteins in pathogens.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways in pathogens or pests .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key similarities and differences between the target compound and structurally related triazolopyrimidine derivatives or heterocyclic systems from the evidence:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2,3-dichlorophenyl and methylsulfanyl groups likely enhance lipophilicity (predicted XLogP3 ~3–4) compared to the 2,4-dimethoxyphenyl analog (XLogP3 = 3.6) . Chlorine atoms increase hydrophobicity, whereas methoxy groups introduce moderate polarity.
- The methyl ester at position 6 may reduce solubility in aqueous media compared to ethyl esters in analogs .
The methylsulfanyl (SCH₃) moiety at position 2 may act as a hydrogen-bond acceptor, contrasting with the ethyl ester group in .
Thermal Stability: While the target compound’s melting point is unknown, the imidazopyridine analog exhibits a high melting point (243–245°C), suggesting that nitro and cyano substituents enhance crystalline stability.
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via cyclocondensation reactions similar to those described for triazolopyrimidines in , where malononitrile or cyanoacetate derivatives are used to construct the heterocyclic core.
- Biological Potential: Triazolopyrimidines with chlorinated aryl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents, implying that the target compound could share similar pharmacological profiles.
- Spectroscopic Characterization: IR and NMR data for analogs highlight the importance of carbonyl (C=O) and cyano (CN) peaks in structural confirmation, which would apply to the target compound’s ester and dichlorophenyl groups.
Biological Activity
Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Overview of Triazolopyrimidine Compounds
Triazolopyrimidines are known for their wide range of biological activities, including:
- Anticancer : Inducing apoptosis and cell cycle arrest.
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reducing inflammation in various models.
- Neuroprotective : Potential applications in neurodegenerative diseases like Alzheimer's.
The chemical structure of this compound includes:
- A triazole ring fused with a pyrimidine.
- Substituents that enhance its biological activity.
Anticancer Activity
Recent studies have shown that triazolopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of G0/G1 phase arrest and apoptosis through modulation of cell cycle regulatory proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.76 | Apoptosis induction |
| Other Triazolopyrimidines | HeLa | 3.9 | Cell cycle arrest |
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
- MIC Values : Ranging from 0.21 μM against Pseudomonas aeruginosa to 8 μg/ml against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 2 - 8 |
Neuroprotective Effects
Triazolopyrimidine derivatives show promise in treating neurodegenerative diseases. Studies suggest their potential in:
- Alzheimer's Disease : By inhibiting tau protein aggregation and protecting neuronal cells from oxidative stress.
Case Studies
- Anticancer Study : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly reduced cell viability through apoptotic pathways.
- Antimicrobial Study : Another study highlighted its effectiveness against Staphylococcus aureus, showcasing its potential as a new antimicrobial agent.
Q & A
Basic: What are the key synthetic challenges for preparing this compound, and how can they be methodologically addressed?
Answer:
Synthesis of this triazolopyrimidine derivative requires careful optimization of substituent reactivity, particularly the 2,3-dichlorophenyl and methylsulfanyl groups. Challenges include:
- Regioselectivity : Ensuring correct ring closure during triazolo-pyrimidine formation. Use NMR reaction monitoring to track intermediate formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures can isolate the target compound from byproducts .
- Structural Confirmation : X-ray crystallography (as in analogous compounds ) and DFT calculations validate bond lengths and angles, ensuring fidelity to expected geometry.
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the dichlorophenyl and methylsulfanyl groups .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and intermolecular interactions .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for halogenated analogs .
Advanced: How can contradictions in reported biological activity data for triazolopyrimidine derivatives be resolved?
Answer:
- Dose-Response Variability : Implement multi-concentration assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to isolate structure-activity relationships (SAR) .
- Metabolic Interference : Use HPLC-MS to quantify metabolite formation in vitro, distinguishing parent compound effects from degradation products .
- Theoretical Modeling : Apply DFT or molecular docking to predict binding affinities to target enzymes (e.g., kinases), reconciling discrepancies between experimental and computational data .
Advanced: What experimental design principles should guide ecological risk assessment of this compound?
Answer:
- Long-Term Partitioning Studies : Measure octanol-water (log P) and soil adsorption coefficients to model environmental persistence .
- Tiered Ecotoxicity Testing :
- Multi-Compartment Analysis : Deploy LC-MS/MS to quantify residues in water, soil, and biota, aligning with OECD guidelines .
Theoretical: How can this compound’s research be integrated into existing pharmacological or environmental frameworks?
Answer:
- Pharmacological Theory : Link to kinase inhibition models (e.g., ATP-binding pocket interactions) to hypothesize mechanisms for anticancer or anti-inflammatory activity .
- Environmental Fate Models : Use the EPI Suite™ software to predict biodegradation pathways, aligning with the "source-to-impact" framework in chemical risk assessment .
- Methodological Alignment : Adopt a mixed-methods approach combining in vitro assays, computational toxicology, and ecological monitoring to address multi-scale research questions .
Advanced: What strategies optimize the compound’s synthetic yield while minimizing hazardous byproducts?
Answer:
- Green Chemistry Principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate .
- Catalysis : Employ Pd/C or CuI for Suzuki-Miyaura coupling of dichlorophenyl groups, reducing metal waste .
- Flow Chemistry : Continuous flow systems improve heat transfer and reaction control, mitigating exothermic side reactions .
Methodological: How should researchers design reproducibility studies for this compound’s bioactivity?
Answer:
- Blinded Replication : Independent labs should replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and compound batches .
- Data Transparency : Share raw HPLC chromatograms, NMR spectra, and statistical analysis scripts via repositories like Zenodo .
- Negative Controls : Include solvent-only and scrambled-sequence analogs to validate specificity in enzyme inhibition assays .
Advanced: What computational tools are best suited for predicting this compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model protein-ligand dynamics over microsecond timescales .
- QSAR Modeling : Train models on triazolopyrimidine datasets to predict log P, bioavailability, and toxicity .
- Crystal Structure Alignment : Compare with PDB entries (e.g., 4YNE for kinase targets) to identify conserved binding motifs .
Theoretical: How can conflicting results in stability studies under varying pH conditions be reconciled?
Answer:
- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–10, monitoring via UV-Vis spectroscopy .
- Degradant Identification : Use LC-MS/MS to characterize hydrolysis products (e.g., ester cleavage) and propose degradation pathways .
- Buffer System Validation : Ensure ionic strength and counterion effects are controlled using phosphate vs. citrate buffers .
Methodological: What interdisciplinary approaches enhance mechanistic understanding of this compound’s activity?
Answer:
- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (NMR) to map cellular response pathways .
- In Silico-In Vitro Hybrid Workflows : Use docking-predicted targets to guide high-content screening (HCS) in phenotypic assays .
- Collaborative Frameworks : Engage crystallographers, synthetic chemists, and computational biologists to address conflicting data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
